molecular formula C21H18N4O4S B10992238 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10992238
M. Wt: 422.5 g/mol
InChI Key: IEOWRGIATQFKNF-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyridazine ring and a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group enhances solubility and may modulate receptor binding.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H18N4O4S/c1-28-16-9-7-13(11-17(16)29-2)14-8-10-20(27)25(24-14)12-19(26)23-21-22-15-5-3-4-6-18(15)30-21/h3-11H,12H2,1-2H3,(H,22,23,26)

InChI Key

IEOWRGIATQFKNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridazinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyridazine derivative, which is known for enhancing biological activity through structural modifications. The molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 394.45 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight394.45 g/mol
InChI Key[to be provided]

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable inhibitory effects on cell proliferation and migration.

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • A549 (non-small cell lung cancer)
    • H1299 (non-small cell lung cancer)
  • Mechanisms of Action :
    • Induction of apoptosis
    • Cell cycle arrest at G1 phase
    • Inhibition of key signaling pathways (e.g., AKT and ERK)
  • Study Findings :
    • The compound significantly inhibited the proliferation of A431, A549, and H1299 cells at concentrations of 1, 2, and 4 μM.
    • It reduced the levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, indicating an anti-inflammatory effect alongside its anticancer properties .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in various studies. Its impact on cytokine production suggests potential applications in treating inflammatory diseases.

  • Cytokine Modulation :
    • Decreased IL-6 and TNF-α levels were observed in treated macrophage cultures.
    • This dual action of reducing inflammation while targeting cancer cells positions the compound as a candidate for combination therapies.

Other Biological Activities

The benzothiazole scaffold has been associated with various other biological activities, including:

  • Antibacterial Activity : Studies indicate that modifications to the benzothiazole ring can enhance antibacterial properties.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells against oxidative stress.

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated a series of benzothiazole derivatives, including this compound. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value below 10 μM against A431 cells.
  • Mechanistic Insights : Flow cytometry revealed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit cytokine production in macrophage models:

  • Results : A significant reduction in IL-6 and TNF-α levels was noted.
  • : These findings support the potential use of this compound in inflammatory conditions alongside its anticancer applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two classes of heterocycles: benzothiazole-pyridazine hybrids and dimethoxyphenyl-substituted heterocycles . Below is a comparative analysis:

Parameter Target Compound Benzothiazole-Oxazinone Derivatives (e.g., ) Tetrazolo[1,5-b]pyridazines (e.g., )
Core Structure Benzothiazole fused with pyridazine Benzoxazinone fused with pyrimidine Tetrazolo-pyridazine
Key Substituents 3,4-Dimethoxyphenyl group Substituted phenyl-1,2,4-oxadiazoles Benzylidenehydrazino group
Synthetic Methodology Likely involves condensation of benzothiazole and pyridazine precursors Cs₂CO₃-mediated coupling in DMF at RT Hydrazine-benzaldehyde condensation in DMF/ethanol
Thermal Stability Not reported; predicted stable up to 250–300°C based on aromaticity Not explicitly reported Decomposes above 310°C
Bioactivity Potential Hypothesized kinase inhibition due to pyridazine core Anticancer/antimicrobial activity (common in benzoxazinones) Unknown; tetrazoles often used in click chemistry or as ligands

Key Findings from Analogues

Synthetic Flexibility: The target compound’s synthesis likely resembles methods in , where Cs₂CO₃ in DMF facilitates heterocyclic coupling. However, its Z-configuration benzothiazole requires stereochemical control, unlike the oxazinone derivatives . highlights the instability of pyridazine derivatives at high temperatures (>300°C), suggesting similar thermal constraints for the target compound .

Pharmacological Projections: Benzothiazoles (e.g., riluzole) are known for neuroprotective and anticancer effects. The pyridazine-6-one moiety may enhance binding to ATP pockets in kinases, akin to imatinib’s pyridine core. The 3,4-dimethoxyphenyl group, seen in antioxidants like apocynin, could confer radical-scavenging properties, differentiating it from analogues in .

Limitations: No direct biological data exist for the target compound, unlike benzoxazinones in , which were tested for antimicrobial activity. The tetrazolo-pyridazine in lacks solubility data, a critical gap for drug development .

Data Tables

Table 1: Structural Comparison of Heterocyclic Cores

Compound Class Aromatic Rings Electron-Donating Groups Electron-Withdrawing Groups
Target Compound Benzothiazole + Pyridazine 3,4-Dimethoxy (OCH₃) Pyridazine-6-one (C=O)
Benzoxazinone Derivatives Benzoxazinone + Pyrimidine Substituted phenyl Oxazinone (C=O)
Tetrazolo-pyridazines Tetrazole + Pyridazine Benzylidenehydrazino Tetrazole (N=N)

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